
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide” is a compound that belongs to the class of thiazolidine-2,4-diones . The thiazolidine-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
Thiazolidine-2,4-diones are typically prepared by the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provides 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl) benzoic acid derivatives .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by IR, 1H NMR, 13C NMR spectral studies, and elemental analysis .Chemical Reactions Analysis
The TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined by various analytical techniques. For example, the melting point of a similar compound, (Z)-2-(5-(2-hydroxy-5-nitrobenzylidene)-2,4-dioxothizolidin-3-yl)acetic acid, was found to be 205–206 °C .Wissenschaftliche Forschungsanwendungen
Antihyperglycemic Activity
Studies on 2,4-thiazolidinedione derivatives of aryl-substituted cinnamic acid have demonstrated promising antihyperglycemic activity. For instance, research by Kumar et al. (2011) explored the synthesis of these derivatives and their efficacy in neonatal streptozotocin-induced diabetic Wister male rats. The findings indicated that specific disubstitutions on the aryl ring with electron-releasing groups significantly enhanced antihyperglycemic activity, suggesting potential applications in diabetes management (Kumar et al., 2011).
Tyrosinase Inhibition and Antioxidant Effects
Another area of interest is the inhibition of tyrosinase and antioxidant effects, which are crucial for anti-melanogenic therapies. Ko et al. (2022) synthesized cinnamamide derivatives, showing potent in vitro and in vivo tyrosinase inhibition and significant antioxidant properties. These compounds effectively reduced melanin production and ROS levels, highlighting their potential as novel anti-melanogenic agents (Ko et al., 2022).
Chemotherapeutic Agent Protection
Cinnamic acid, a closely related compound, has been shown to mitigate myelosuppression and oxidative stress induced by cyclophosphamide, a chemotherapeutic agent. This protective effect, as discussed by Patra et al. (2012), may indicate the potential of cinnamamide derivatives in reducing the side effects of chemotherapy (Patra et al., 2012).
Anticancer Activity
The stereoselective synthesis of thiazolidine derivatives has revealed broad anticancer activity, particularly against leukemia and colon cancer cell lines. Research by Hassan et al. (2020) supports the exploration of these derivatives as therapeutic agents in cancer treatment (Hassan et al., 2020).
Antimicrobial and Anthelmintic Activities
Derivatives of cinnamamide have also shown significant antimicrobial and anthelmintic activities, suggesting their utility in addressing infections and infestations. Naganagowda and Padmashali (2010) synthesized compounds demonstrating efficacy against a variety of pathogens, highlighting their potential in developing new antimicrobial agents (Naganagowda & Padmashali, 2010).
DNA Intercalation and Topoisomerase-IIα Inhibition
The ability of naphthalimide-benzothiazole/cinnamide derivatives to intercalate DNA and inhibit topoisomerase-IIα has been investigated, indicating potential applications in cancer therapy. Rao et al. (2019) identified derivatives with potent cytotoxic activity against human cancer cell lines, underlining the therapeutic prospects of these compounds in targeting cancer at the molecular level (Rao et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-16(11-10-13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)20-17(22)12-24-18(20)23/h1-3,6-7,10-11,14-15H,4-5,8-9,12H2,(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMPPCNYBOPJLU-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C=CC2=CC=CC=C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C(C1)NC(=O)/C=C/C2=CC=CC=C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

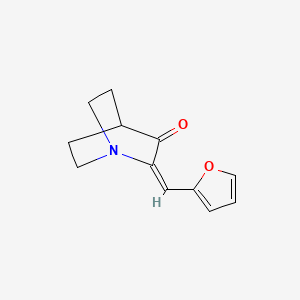
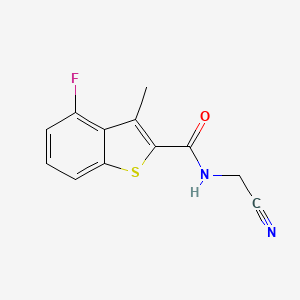
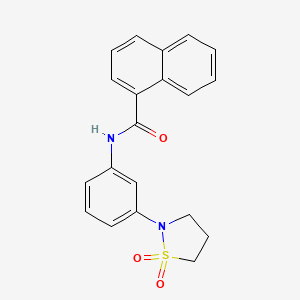
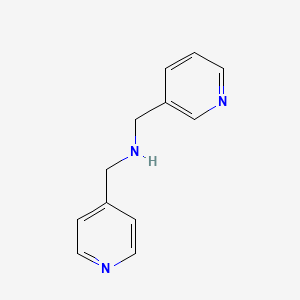

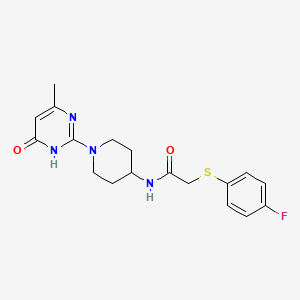
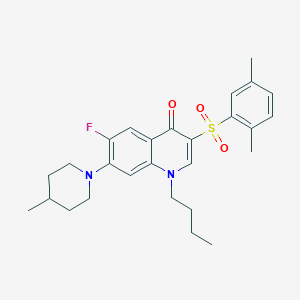



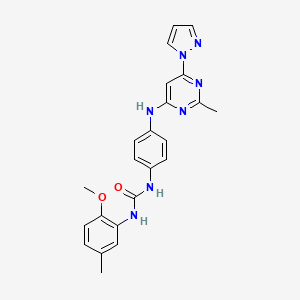
![3-methyl-6-(3-nitrophenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2719774.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B2719776.png)
![3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2719777.png)